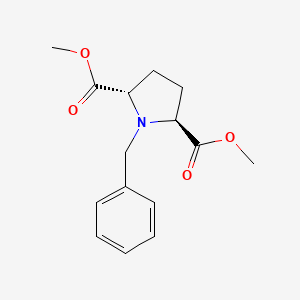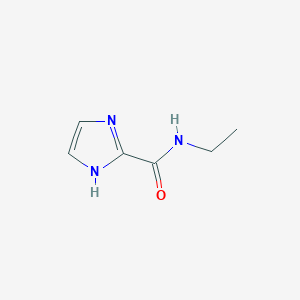
N-ethyl-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1H-imidazole-2-carboxamide: is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the nitrogen atom and a carboxamide group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1H-imidazole-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole core.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the imidazole nitrogen. This is often achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the imidazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-ethyl-1H-imidazole-2-carboxamide can undergo oxidation reactions, typically at the ethyl group or the imidazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl group or the imidazole nitrogen. Halogenated reagents are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Amines or alcohols, depending on the functional group reduced.
Substitution: Various substituted imidazole derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry
N-ethyl-1H-imidazole-2-carboxamide is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to form hydrogen bonds with biological targets makes it a candidate for drug development.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the synthesis of functional materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-ethyl-1H-imidazole-2-carboxamide exerts its effects often involves interaction with biological macromolecules. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1H-imidazole-2-carboxamide
- N-propyl-1H-imidazole-2-carboxamide
- N-ethyl-1H-imidazole-4-carboxamide
Uniqueness
N-ethyl-1H-imidazole-2-carboxamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-ethyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-7-6(10)5-8-3-4-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
JMNJHULVNRDAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


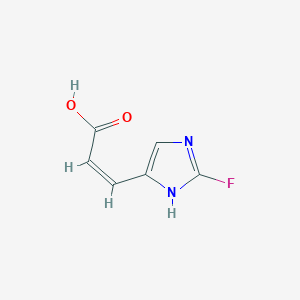
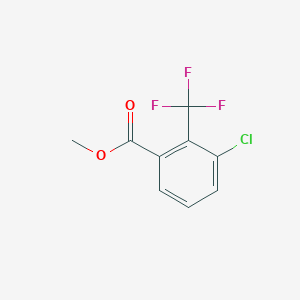
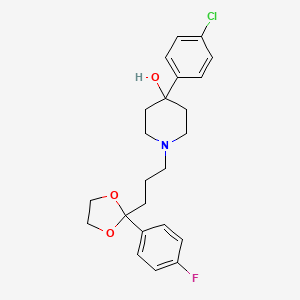

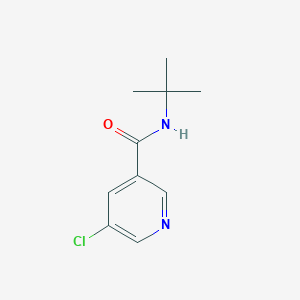
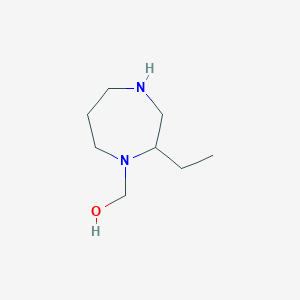
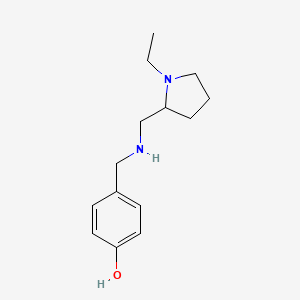
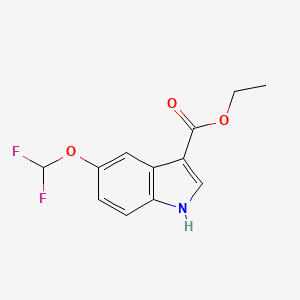
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
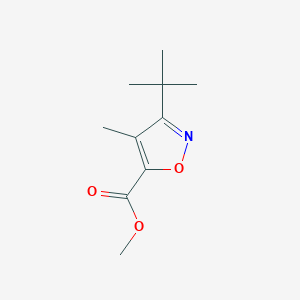
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)

